REACTION_CXSMILES
|
[NH2:1][C:2]1[C:3]([NH:11][CH3:12])=[N:4][C:5]([O:8][CH2:9][CH3:10])=[CH:6][CH:7]=1.[C:13]([OH:17])(=O)[CH2:14]O>>[CH2:9]([O:8][C:5]1[N:4]=[C:3]2[N:11]([CH3:12])[C:14]([CH2:13][OH:17])=[N:1][C:2]2=[CH:7][CH:6]=1)[CH3:10]
|
Name
|
|
Quantity
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4.15 g
|
Type
|
reactant
|
Smiles
|
NC=1C(=NC(=CC1)OCC)NC
|
Name
|
|
Quantity
|
5.66 g
|
Type
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reactant
|
Smiles
|
C(CO)(=O)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A procedure similar to that described in Preparation 43
|
Type
|
CUSTOM
|
Details
|
that the product was purified by column chromatography through silica gel
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Type
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ADDITION
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Details
|
by volume mixture of ethyl acetate and methanol as the eluent
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC1=CC=C2C(=N1)N(C(=N2)CO)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.2 g | |
YIELD: CALCULATEDPERCENTYIELD | 62.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |